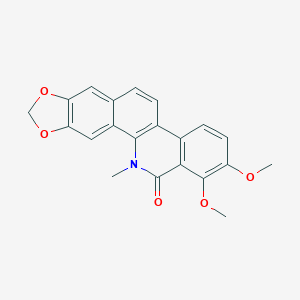

Oxychelerythrine

Beschreibung

Oxychelerythrine has been reported in Zanthoxylum simulans, Tetradium glabrifolium, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-22-19-13(5-4-11-8-16-17(9-14(11)19)27-10-26-16)12-6-7-15(24-2)20(25-3)18(12)21(22)23/h4-9H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTXRYTWDARUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C(=C(C=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182584 | |

| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28342-33-8 | |

| Record name | Oxychelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28342-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelerythrine, 12,13-dihydro-13-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028342338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Natural Sources of Oxychelerythrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxychelerythrine, a benzophenanthridine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and biological activities of this compound. It is designed to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document details the key botanical origins of the compound, presents available quantitative data, outlines experimental methodologies for its study, and explores its known biological interactions.

Introduction

This compound is a naturally occurring alkaloid distinguished by its pentacyclic benzophenanthridine core structure. Its discovery is rooted in the phytochemical investigation of various plant species, particularly within the Rutaceae and Papaveraceae families. Early research focused on the isolation and structural elucidation of alkaloids from traditional medicinal plants, which led to the identification of this compound and its closely related analogs. The compound's cytotoxic and antimicrobial properties have positioned it as a molecule of interest for further pharmacological investigation.

Chemical Structure and Physicochemical Properties

This compound is characterized by the chemical formula C₂₁H₁₇NO₅ and a molecular weight of 363.4 g/mol . Its structure features a methylated nitrogen atom and methoxy groups attached to its aromatic rings.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₇NO₅ | [1] |

| Molecular Weight | 363.4 g/mol | [1] |

| CAS Number | 28342-33-8 | [1] |

| Appearance | Powder | [2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Natural Sources of this compound

This compound has been isolated from a variety of plant species, with notable concentrations found in the genera Zanthoxylum and Chelidonium.

| Plant Species | Family | Plant Part | Reference(s) |

| Zanthoxylum integrifoliolum | Rutaceae | Not Specified | [3] |

| Zanthoxylum schinifolium | Rutaceae | Leaves | [2] |

| Zanthoxylum gilletii | Rutaceae | Roots | |

| Zanthoxylum quinduense | Rutaceae | Wood | [3] |

| Chelidonium majus (Greater Celandine) | Papaveraceae | Herbs | [2] |

| Other Rutaceae family plants | Rutaceae | Not Specified | [1] |

Quantitative data on the yield of this compound from these natural sources is limited in the available literature. However, studies on the related alkaloid chelerythrine in Chelidonium majus have reported concentrations ranging from 1.143 ± 0.0651 mg/100 g to 30.74 ± 7.526 mg/100 g of dry matter, depending on the plant part and collection time.

Experimental Protocols

Extraction and Isolation of Alkaloids from Zanthoxylum Species (General Protocol)

Methodology:

-

Extraction: Dried and powdered wood (4550 g) of Zanthoxylum quinduense is extracted by maceration with ethanol at room temperature. The resulting solution is concentrated under vacuum to yield a crude extract (81.4 g)[3].

-

Fractionation: The crude extract is then subjected to successive extraction using a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and acetone.

-

Isolation: The obtained fractions are then subjected to various chromatographic techniques, such as column chromatography over silica gel, to separate the individual compounds. Further purification can be achieved using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Characterization of this compound

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Quantification of Related Alkaloids by HPLC

The following HPLC method, developed for the quantification of the related alkaloid chelerythrine in Chelidonium majus, can serve as a starting point for developing a quantitative method for this compound.

Instrumentation and Conditions:

-

Chromatographic System: High-Performance Liquid Chromatograph.

-

Column: C18 reverse-phase column.

-

Mobile Phase: Acetonitrile-1% triethylamine (25:75), with the pH adjusted to 3 using phosphoric acid.

-

Detection Wavelength: 268 nm.

-

Sample Preparation: Extraction of the fine powder of the plant material with methanol.

Biological Activities and Potential Signaling Pathways

This compound has demonstrated a range of biological activities, with its cytotoxic effects being the most studied.

Cytotoxicity

This compound has shown cytotoxic activity against various cancer cell lines. While the precise molecular mechanisms are still under investigation, research on the closely related alkaloid chelerythrine suggests that it induces apoptosis.

Studies on chelerythrine have shown that it can induce apoptotic cell death in HepG2 cells by inhibiting the Akt pathway and activating the oxidative stress-mediated mitochondrial apoptotic pathway. It is plausible that this compound may exert its cytotoxic effects through similar mechanisms.

Antimicrobial Activity

This compound is reported to possess antibacterial, antifungal, and antiviral properties. Its mode of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and subsequent cell lysis[1].

Potential Interaction with Signaling Pathways

The direct interaction of this compound with specific signaling pathways is an area that requires further investigation. However, based on the activities of similar alkaloids, potential targets for future research include:

-

NF-κB Signaling Pathway: Many natural compounds with anti-inflammatory and anticancer properties are known to modulate the NF-κB pathway.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis, and is a common target for therapeutic intervention.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and antimicrobial activities. Its presence in several plant species, particularly from the Zanthoxylum genus, provides a basis for its further exploration. Future research should focus on:

-

Developing optimized and scalable protocols for the isolation and purification of this compound to enable extensive preclinical and clinical studies.

-

Conducting comprehensive quantitative analyses to determine the yield of this compound from various natural sources to identify the most viable botanical candidates for sustainable sourcing.

-

Elucidating the precise molecular mechanisms of action, including the identification of direct protein targets and the specific signaling pathways modulated by this compound.

-

Performing in-depth preclinical studies to evaluate the efficacy and safety of this compound in various disease models.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this compound.

References

The Biosynthesis of Oxychelerythrine in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of oxychelerythrine, a benzophenanthridine alkaloid of significant interest to the pharmaceutical and scientific communities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the metabolic cascade, key enzymatic players, and experimental methodologies.

Introduction

This compound is a naturally occurring benzophenanthridine alkaloid found in various plant species, notably in the Papaveraceae family. Like its close structural relative, chelerythrine, it exhibits a range of biological activities that are the subject of ongoing research for potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plant or microbial systems, and for the synthesis of novel derivatives. This guide delineates the currently understood pathway of this compound formation, from its primary precursors to the final oxidative transformation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is intricately linked to the well-established pathway of other benzophenanthridine alkaloids, such as sanguinarine and chelerythrine. The pathway originates from the amino acid L-tyrosine and proceeds through a series of complex enzymatic reactions. The final step is believed to be the oxidation of chelerythrine.

The proposed biosynthetic pathway from (S)-reticuline to this compound is as follows:

-

(S)-Reticuline to (S)-Scoulerine: The pathway commences with the conversion of (S)-reticuline to (S)-scoulerine, a pivotal branch point intermediate. This reaction is catalyzed by the berberine bridge enzyme (BBE) , a flavoprotein oxidase that forms the characteristic berberine bridge.[1]

-

(S)-Scoulerine to (S)-Stylopine: (S)-Scoulerine then undergoes a series of reactions, including methylation and the formation of a methylenedioxy bridge, to yield (S)-stylopine. This conversion involves enzymes such as (S)-scoulerine 9-O-methyltransferase (SMT) and (S)-cheilanthifoline synthase , a cytochrome P450 enzyme.

-

(S)-Stylopine to Protopine: (S)-stylopine is subsequently converted to protopine. This step is catalyzed by (S)-stylopine synthase , another cytochrome P450-dependent monooxygenase.[2][3]

-

Protopine to Dihydrochelerythrine: Protopine is then hydroxylated to form 6-hydroxyprotopine, which spontaneously rearranges to dihydrochelerythrine. The hydroxylation is catalyzed by protopine 6-hydroxylase (P6H) , a cytochrome P450 enzyme.

-

Dihydrochelerythrine to Chelerythrine: Dihydrochelerythrine is oxidized to the fully aromatic benzophenanthridine alkaloid, chelerythrine. This reaction is catalyzed by dihydrobenzophenanthridine oxidase (DBOX) .

-

Chelerythrine to this compound: The final step in the biosynthesis of this compound is the oxidation of chelerythrine. While the specific enzyme responsible for this conversion in plants has not been definitively identified, evidence from chemical synthesis suggests the involvement of an oxidative enzyme.[4] It is hypothesized that a cytochrome P450 monooxygenase or a similar oxidase carries out this transformation in vivo.

Below is a diagram illustrating the proposed biosynthetic pathway.

Quantitative Data

Quantitative data for the biosynthesis of this compound is limited. However, studies on related benzophenanthridine alkaloids in plant cell cultures provide some insights into the potential yields and accumulation levels.

| Compound | Plant/Cell Culture | Titer/Concentration | Reference |

| Chelerythrine | Sanguinaria canadensis cell suspension | 0.01-0.10% dry wt | [5] |

| Sanguinarine | Sanguinaria canadensis cell suspension | 0-0.02% dry wt | [5] |

| Chelirubine | Sanguinaria canadensis cell suspension | 0.1-1.3% dry wt | [5] |

Experimental Protocols

This section provides generalized protocols for key experimental procedures used in the study of benzophenanthridine alkaloid biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

The functional characterization of enzymes in the this compound pathway often relies on their expression in heterologous systems, such as Escherichia coli, Pichia pastoris, or insect cells.[6][7]

Objective: To produce and purify a target biosynthetic enzyme (e.g., BBE, a cytochrome P450) for in vitro assays.

Materials:

-

Expression vector (e.g., pET series for E. coli, pPICZ for P. pastoris)

-

Competent host cells (E. coli BL21(DE3), P. pastoris X-33)

-

Appropriate growth media (LB, BMGY/BMMY)

-

Inducing agent (IPTG, methanol)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF)

-

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)

-

Wash and elution buffers

-

SDS-PAGE reagents

Protocol:

-

Cloning: The coding sequence of the target enzyme is cloned into the expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.

-

Transformation: The recombinant plasmid is transformed into the competent host cells.

-

Expression: A starter culture is grown and then used to inoculate a larger volume of media. Protein expression is induced at mid-log phase by the addition of the appropriate inducer. For cytochrome P450s expressed in E. coli, co-expression with a cytochrome P450 reductase may be necessary.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Lysis is performed by sonication or high-pressure homogenization.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto the affinity chromatography column.

-

Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole.

-

Verification: The purity and size of the protein are confirmed by SDS-PAGE.

In Vitro Enzyme Assays

Enzyme assays are crucial for determining the activity and kinetic parameters of the purified enzymes.

Objective: To measure the catalytic activity of a purified biosynthetic enzyme.

Protocol for a Cytochrome P450-dependent Monooxygenase:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified cytochrome P450 enzyme

-

Purified cytochrome P450 reductase

-

Substrate (e.g., chelerythrine)

-

NADPH

-

Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

-

Product Extraction: Extract the product from the aqueous phase using the organic solvent.

-

Analysis: Analyze the extracted product by HPLC, LC-MS, or GC-MS to identify and quantify the product (this compound).

-

Controls: Run control reactions without the enzyme or without NADPH to ensure that the product formation is enzyme- and cofactor-dependent.

The following diagram illustrates a general workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a complex process involving a cascade of enzymatic reactions. While the upstream pathway leading to its likely precursor, chelerythrine, is relatively well-understood, the final oxidative step to this compound in plants remains an area of active investigation. The identification and characterization of the putative oxidase responsible for this conversion will be a significant step forward in our ability to harness and manipulate the production of this promising bioactive compound. The protocols and information provided in this guide are intended to facilitate further research in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. (S)-stylopine synthase - Wikipedia [en.wikipedia.org]

- 3. Stylopine biosynthesis [iubmb.qmul.ac.uk]

- 4. Mining of the Uncharacterized Cytochrome P450 Genes Involved in Alkaloid Biosynthesis in California Poppy Using a Draft Genome Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential enhancement of benzophenanthridine alkaloid content in cell suspension cultures of Sanguinaria canadensis under conditions of combined hormonal deprivation and fungal elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterologous expression of alkaloid biosynthetic genes--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical evidence that berberine bridge enzyme belongs to a novel family of flavoproteins containing a bi-covalently attached FAD cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Oxychelerythrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychelerythrine is a benzophenanthridine alkaloid, a class of natural products known for their diverse biological activities. This guide provides a comprehensive overview of the available physical and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. While specific experimental data for this compound is limited in publicly accessible databases, this document compiles the known information and provides general experimental protocols for its analysis based on methods established for structurally related alkaloids.

Physicochemical Properties

This compound is a derivative of chelerythrine, characterized by an additional keto group. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₇NO₅ | [1] |

| Molecular Weight | 363.36 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 194-197 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| pKa (Predicted) | -1.58 ± 0.20 | [1] |

| Density (Predicted) | 1.361 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 615.5 ± 55.0 °C | [1] |

Spectroscopic Properties

Detailed spectroscopic data for this compound are not widely published. This section outlines the expected spectral characteristics and provides general experimental protocols for acquiring this data.

UV-Visible (UV-Vis) Spectroscopy

Benzophenanthridine alkaloids typically exhibit characteristic UV-Vis absorption spectra due to their extended conjugated systems.

Expected Absorption Maxima (λmax): Based on related compounds, this compound is expected to show absorption maxima in the UV and visible regions. Specific λmax values in solvents like methanol or ethanol need to be experimentally determined.

Experimental Protocol: Quantitative Analysis of Benzophenanthridine Alkaloids by UV-Vis Spectrophotometry

This protocol is a general guideline and may require optimization for this compound.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Reagents:

-

This compound standard of known purity.

-

Methanol (spectroscopic grade) or another appropriate solvent.

-

Phosphate buffer (pH 4.7).

-

Bromocresol green (BCG) solution.

-

Chloroform.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

-

Complex Formation (for colorimetric assay):

-

To a separatory funnel, add an aliquot of the standard or sample solution.

-

Add 5 mL of pH 4.7 phosphate buffer and 5 mL of BCG solution.

-

Shake the mixture and extract the formed complex with chloroform.

-

Collect the chloroform layer in a volumetric flask and dilute to the mark with chloroform.

-

-

Measurement:

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. While specific spectral assignments for this compound are not available, data for related benzophenanthridine alkaloids can provide an indication of the expected chemical shifts.

Expected ¹H-NMR Chemical Shifts (in CDCl₃): Aromatic protons are expected in the range of δ 7.0-9.0 ppm. Methoxy and N-methyl protons would appear in the upfield region, typically around δ 3.5-4.5 ppm.

Expected ¹³C-NMR Chemical Shifts (in CDCl₃): Carbonyl carbons are expected to resonate downfield (δ > 160 ppm). Aromatic and quaternary carbons will appear in the δ 100-160 ppm region, while methoxy and N-methyl carbons will be in the upfield region (δ 50-65 ppm).

Experimental Protocol: NMR Analysis of Benzophenanthridine Alkaloids

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[4][5].

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

To aid in structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and structural confirmation.

Expected Fragmentation Pattern: The molecular ion peak [M+H]⁺ would be expected at m/z 364.37. Common fragmentation pathways for benzophenanthridine alkaloids involve the loss of methyl groups (•CH₃) from methoxy or N-methyl moieties, and cleavage of the heterocyclic rings[6].

Experimental Protocol: LC-MS/MS Analysis of Benzophenanthridine Alkaloids

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion mode is typically used for alkaloids.

-

MS Scan: Acquire full scan MS data to identify the molecular ion.

-

MS/MS Scan: Perform product ion scans on the molecular ion of interest to obtain the fragmentation pattern. Collision-induced dissociation (CID) is used to induce fragmentation.

-

Synthesis

This compound can be synthesized from readily available starting materials. A reported synthesis involves a lithiated toluamide-benzonitrile cycloaddition reaction in 6 steps[7].

General Synthetic Workflow: While the detailed step-by-step protocol from the primary literature is not fully available in the abstract, the general workflow can be conceptualized as follows:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit cytotoxic activity against P-388 and HT-29 cell lines, as well as antifeeding activities and the ability to enhance antibiotic susceptibility in S. aureus[1]. The precise mechanisms of action and the signaling pathways involved are not well-elucidated for this compound itself. However, based on the activities of the closely related and well-studied benzophenanthridine alkaloid, chelerythrine, potential signaling pathways can be hypothesized. Chelerythrine is known to induce apoptosis and affect key signaling cascades such as the NF-κB and MAPK pathways[8][9].

Hypothesized Apoptosis Signaling Pathway

Chelerythrine is known to induce apoptosis through the mitochondrial pathway[9]. It is plausible that this compound may share a similar mechanism.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Hypothesized Effect on NF-κB Signaling Pathway

Many natural compounds exert their anti-inflammatory and anti-cancer effects by modulating the NF-κB pathway. Oxymatrine, another alkaloid, has been shown to prevent NF-κB nuclear translocation[2].

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Hypothesized Effect on MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Chelerythrine has been shown to activate the ERK MAPK pathway, leading to apoptosis in some cancer cells[8].

Caption: Hypothesized activation of the MAPK/ERK pathway by this compound.

Conclusion

This compound is a promising benzophenanthridine alkaloid with demonstrated cytotoxic and other biological activities. This guide has summarized the currently available physicochemical data and provided standardized experimental protocols for its further characterization. Significant research opportunities exist to fill the gaps in our knowledge, particularly in obtaining detailed spectroscopic data, elucidating its crystal structure, optimizing its synthesis, and definitively identifying the signaling pathways through which it exerts its biological effects. Such studies will be crucial for unlocking the full therapeutic potential of this compound.

References

- 1. rsc.org [rsc.org]

- 2. thaiscience.info [thaiscience.info]

- 3. Signal Transduction During Activation and Inhibition of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

Oxychelerythrine: A Technical Guide to Preliminary Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary scientific findings regarding the mechanism of action of oxychelerythrine, a benzophenanthridine alkaloid. The information presented herein is intended for an audience with a strong background in cellular and molecular biology, pharmacology, and drug development. This document summarizes key quantitative data, details common experimental protocols used in its study, and visualizes the complex signaling pathways influenced by this compound.

Core Mechanism: Protein Kinase C Inhibition

This compound, often studied under its precursor form chelerythrine, is primarily recognized as a potent and selective inhibitor of Protein Kinase C (PKC).[1][2] This inhibition is a critical aspect of its mechanism of action and is believed to underpin many of its observed cellular effects, including its potential antitumoral properties.

Quantitative Inhibition Data

The inhibitory activity of chelerythrine against PKC has been quantified in several studies. This data is crucial for determining effective concentrations in experimental settings.

| Parameter | Value | Cell/System | Reference |

| PKC Half-Maximal Inhibition (IC50) | 0.66 µM | Rat Brain | [1] |

| Inhibition Constant (Ki) vs. Histone IIIS | 0.7 µM | Rat Brain | [1] |

| Inhibition Type vs. Phosphate Acceptor | Competitive | Rat Brain | [1] |

| Inhibition Type vs. ATP | Non-competitive | Rat Brain | [1] |

Selectivity Profile

Chelerythrine demonstrates selectivity for PKC over several other kinases, although it is not entirely specific.[1] Its interaction with other enzymes, such as cyclic nucleotide phosphodiesterases (PDEs), suggests potential for off-target effects that warrant consideration in experimental design.[3]

Induction of Apoptosis: The Mitochondrial Pathway

A significant component of this compound's anticancer potential lies in its ability to induce programmed cell death, or apoptosis. The primary mechanism appears to be the activation of the intrinsic, or mitochondrial, apoptotic pathway.[4][5][6]

Key Events in this compound-Induced Apoptosis

Studies have elucidated a cascade of events initiated by this compound leading to apoptosis:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The compound can trigger a collapse in the mitochondrial membrane potential, a key early event in the intrinsic apoptotic pathway.[4]

-

Caspase Activation: This is followed by the rapid proteolytic activation of initiator caspase-9 and executioner caspase-3.[4][6]

-

PARP1 Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1), a protein involved in DNA repair, which is a hallmark of apoptosis.[6]

-

Bcl-2 Family Modulation: The process involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-XL, shifting the cellular balance towards cell death.[6]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling cascade for this compound-induced mitochondrial apoptosis.

Caption: Mitochondrial apoptosis pathway induced by this compound.

Role of Reactive Oxygen Species (ROS)

The involvement of reactive oxygen species (ROS) in this compound-induced apoptosis appears to be context-dependent. Some studies report that apoptosis proceeds independently of ROS generation[4], while others demonstrate a crucial role for ROS production in initiating the apoptotic cascade.[2][5]

-

ROS-Dependent Apoptosis: In Dalton's lymphoma cells, chelerythrine treatment led to an enhanced production of ROS. This effect was abolished by mitochondrial complex inhibitors (rotenone, malonate) and antioxidants (N-acetyl-L-cysteine), which also significantly inhibited apoptosis.[2]

-

ROS-Independent Apoptosis: In H9c2 cardiomyocyte-derived cells, chelerythrine induced rapid apoptosis and caspase activation, while ROS generation was marginal. Inhibition of the mitochondrial electron transport chain blocked cell death but had minimal effect on ROS levels, suggesting a ROS-independent mechanism in this cell line.[4]

Inhibition of the Akt/mTOR Signaling Pathway

Recent studies have identified the PI3K/Akt pathway as another key target of this compound.[5][6] This pathway is a central regulator of cell survival, proliferation, and growth.

In human hepatoma HepG2 cells, this compound treatment resulted in:

-

Dose-dependent cytotoxicity.[5]

-

Significant downregulation of phosphorylated (active) forms of Akt (at Ser473), mTOR (at Ser2448), and AMPK (at Thr172).[6]

-

Inhibition of the Akt pathway was shown to be directly involved in the subsequent activation of the mitochondrial apoptotic pathway.[6]

Caption: Inhibition of the Akt/mTOR signaling axis by this compound.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of this compound's mechanism of action.

Cell Viability and Cytotoxicity Assay (CCK-8/MTT)

This protocol is used to determine the dose-dependent cytotoxic effects of this compound.

Principle: Tetrazolium salts (WST-8 in CCK-8, or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Standard workflow for a cell viability and cytotoxicity assay.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.

Methodology:

-

Cell Treatment: Culture and treat cells with the desired concentration of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Western Blotting for Protein Expression Analysis

This technique is used to measure changes in the expression levels of key signaling proteins.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Conclusion and Future Directions

Preliminary studies on this compound reveal a multi-faceted mechanism of action centered on the inhibition of key protein kinases and the induction of apoptosis. Its ability to potently inhibit PKC and the Akt/mTOR pathway, coupled with its capacity to trigger the mitochondrial apoptotic cascade, positions it as a compound of significant interest for further oncological research.

Future investigations should focus on:

-

Cell Cycle Effects: Detailed analysis of this compound's impact on cell cycle progression in various cancer cell lines.

-

In Vivo Efficacy: Translating the in vitro findings into animal models to assess antitumor activity, pharmacokinetics, and potential toxicity.

-

Specificity Profiling: Comprehensive kinase profiling to better understand its target landscape and predict potential off-target effects.

-

Combination Therapies: Exploring synergistic effects when combined with existing chemotherapeutic agents.

This guide provides a foundational understanding of this compound's action, offering a framework for researchers to design and execute further studies to fully elucidate its therapeutic potential.

References

- 1. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chelerythrine induces reactive oxygen species-dependent mitochondrial apoptotic pathway in a murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chelerythrine, a protein kinase C inhibitor, interacts with cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species-independent rapid initiation of mitochondrial apoptotic pathway by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Oxychelerythrine: A Technical Overview of Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychelerythrine is a benzophenanthridine alkaloid, a class of natural compounds known for a wide array of biological activities. While research specifically investigating this compound is limited, its structural similarity to other well-studied benzophenanthridine alkaloids, such as chelerythrine and sanguinarine, suggests a potential for similar pharmacological properties. This technical guide provides an in-depth overview of the known biological activities of the benzophenanthridine alkaloid class, with the inference that this compound may share these characteristics. This document summarizes available data, outlines relevant experimental methodologies, and visualizes key signaling pathways.

Chemical Profile of this compound

This compound is a quaternary benzo[c]phenanthridine alkaloid. Its chemical structure is characterized by a fused four-ring system containing a nitrogen atom. The synthesis of this compound has been documented, providing a basis for further investigation into its biological properties.

Potential Biological Activities

Based on the activities of structurally related benzophenanthridine alkaloids, this compound is predicted to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Benzophenanthridine alkaloids are known to possess potent antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi. The proposed mechanism of action involves the disruption of the microbial cell membrane, leading to increased permeability and subsequent cell death.

Anti-inflammatory Activity

Several benzophenanthridine alkaloids have demonstrated significant anti-inflammatory effects. The primary mechanism is believed to be the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways involved in the inflammatory response, such as the cyclooxygenase-2 (COX-2) pathway.

Anticancer Activity

The anticancer potential of benzophenanthridine alkaloids is a major area of research. These compounds have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit the proliferation of various cancer cell lines. Their mode of action is multifaceted, involving interference with DNA synthesis and modulation of critical signaling pathways.

Quantitative Data on Related Benzophenanthridine Alkaloids

| Alkaloid | Microorganism | MIC (µg/mL) | Reference |

| Chelerythrine | Streptococcus agalactiae | 256 | [1][2] |

| Chelerythrine | Staphylococcus aureus | 12.5 | [3] |

| Chelerythrine | Candida albicans | 50 | [3] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of benzophenanthridine alkaloids. These protocols can be adapted for the investigation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 1.5 x 10^8 CFU/mL (0.5 McFarland standard).

-

Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the viability and proliferation of cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of benzophenanthridine alkaloids are often mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for screening biological activities and a key signaling pathway potentially modulated by these compounds.

Conclusion and Future Directions

This compound, as a member of the benzophenanthridine alkaloid family, holds significant promise for various pharmacological applications. While direct experimental evidence for its biological activities is currently lacking, the extensive research on related compounds like chelerythrine provides a strong foundation for future investigations. Further studies are warranted to isolate or synthesize sufficient quantities of this compound to perform comprehensive in vitro and in vivo evaluations. Elucidating its specific mechanisms of action and identifying its molecular targets will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

An In-Depth Technical Review of Benzo[c]phenanthridine Alkaloids with a Focus on Oxychelerythrine

This technical guide provides a comprehensive review of benzo[c]phenanthridine alkaloids, a class of naturally occurring compounds with significant therapeutic potential. While the primary focus is on Oxychelerythrine, this document extensively utilizes data from the closely related and well-studied alkaloid, Chelerythrine, as a representative model due to the limited availability of specific quantitative data for this compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Benzo[c]phenanthridine Alkaloids

Benzo[c]phenanthridine alkaloids are a group of isoquinoline alkaloids found in various plant families, most notably Papaveraceae. These compounds, including sanguinarine, chelerythrine, and this compound, are characterized by a tetracyclic aromatic ring system. They have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]

This compound is a derivative of chelerythrine and is expected to share many of its biological activities. However, detailed mechanistic studies and quantitative data for this compound are not as readily available in the public domain. Therefore, this guide will leverage the extensive research conducted on Chelerythrine to provide a thorough understanding of the potential mechanisms and applications of this compound.

Anticancer Activity

Benzo[c]phenanthridine alkaloids exhibit potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Cytotoxicity Data

The cytotoxic efficacy of these alkaloids is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of Chelerythrine against various cancer cell lines. While specific IC50 values for this compound are not widely reported, the data for Chelerythrine provides a strong indication of the potential potency of related compounds.

| Cell Line | Cancer Type | Chelerythrine IC50 (µM) | Incubation Time (h) |

| HepG2 | Liver Cancer | 5.0 - 10.0 | 24 |

| HCT116 | Colon Cancer | ~5.0 | 24 |

| HT-29 | Colon Cancer | ~5.0 | 24 |

| RKO | Colon Cancer | ~5.0 | 24 |

| SW480 | Colon Cancer | ~5.0 | 24 |

Note: The IC50 values can vary depending on the specific experimental conditions.

Induction of Apoptosis

A primary mechanism of the anticancer activity of benzo[c]phenanthridine alkaloids is the induction of apoptosis, or programmed cell death. This process is characterized by distinct morphological and biochemical changes in the cell.

Quantitative Apoptosis Data for Chelerythrine:

Treatment of HepG2 liver cancer cells with Chelerythrine resulted in a dose-dependent increase in apoptosis.[2]

| Chelerythrine Concentration (µM) | Percentage of Apoptotic Cells (%) | Incubation Time (h) |

| 2.5 | ~15 | 24 |

| 5.0 | ~28 | 24 |

| 10.0 | ~45 | 24 |

The induction of apoptosis is often mediated by the modulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of benzo[c]phenanthridine alkaloids.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot for Bcl-2 and Bax Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax, to assess the molecular mechanism of apoptosis.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

Benzo[c]phenanthridine alkaloids exert their biological effects by modulating various cellular signaling pathways.

Inhibition of Protein Kinase C (PKC)

One of the most well-documented mechanisms of action for chelerythrine is the potent and specific inhibition of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation.[3] PKC plays a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. The half-maximal inhibitory concentration (IC50) of chelerythrine for PKC is approximately 0.66 µM.[3]

Figure 1: Simplified signaling pathway showing the inhibition of Protein Kinase C by this compound.

Induction of Mitochondrial-Mediated Apoptosis

Benzo[c]phenanthridine alkaloids can induce apoptosis through the intrinsic or mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. The regulation of this process is heavily dependent on the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Figure 2: Mitochondrial-mediated apoptosis pathway induced by this compound.

Conclusion

Benzo[c]phenanthridine alkaloids, including this compound, represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly in the field of oncology. While specific quantitative data for this compound is still emerging, the extensive research on the closely related compound Chelerythrine provides a strong foundation for understanding its likely biological activities and mechanisms of action. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxychelerythrine: A Technical Guide to Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychelerythrine is a benzophenanthridine alkaloid, a class of natural products known for their diverse and potent biological activities. As a derivative of the more extensively studied chelerythrine, this compound has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, detailing the key experimental protocols and data essential for its identification and study.

Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Spectroscopic Data

A summary of the key spectroscopic data for the structural confirmation of this compound is presented below.

Table 1: NMR Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 7.85 (d, J=8.8 Hz, 1H) | 161.8 |

| 7.68 (d, J=8.8 Hz, 1H) | 147.5 |

| 7.62 (d, J=8.4 Hz, 1H) | 145.1 |

| 7.50 (d, J=8.4 Hz, 1H) | 131.2 |

| 7.28 (s, 1H) | 128.9 |

| 6.95 (s, 1H) | 125.4 |

| 4.08 (s, 3H) | 123.7 |

| 4.05 (s, 3H) | 121.3 |

| 3.95 (s, 3H) | 118.9 |

| 3.10 (s, 3H) | 114.5 |

| 104.8 | |

| 103.2 | |

| 61.9 | |

| 56.4 | |

| 56.2 | |

| 30.1 |

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ | Calculated: 378.1336, Found: 378.1338 |

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Technique | Parameter | Value |

| FT-IR (KBr) | ν_max (cm⁻¹) | 1655 (C=O), 1610, 1505, 1460 (aromatic C=C) |

| UV-Vis (MeOH) | λ_max (nm) | 228, 285, 330 |

Experimental Protocols

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used with a spectral width of 0-10 ppm. Data is acquired with 16-32 scans, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is employed with a spectral width of 0-200 ppm. Data is acquired with 1024-2048 scans, a relaxation delay of 2 seconds, and an acquisition time of 1 second.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.

-

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample is introduced into the ESI source via direct infusion or after separation by liquid chromatography. The instrument is operated in positive ion mode, and the mass-to-charge ratio (m/z) is scanned over a range of 100-1000.

-

Data Analysis: The exact mass of the protonated molecular ion [M+H]⁺ is determined and used to calculate the elemental composition.

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands (ν_max) are reported in wavenumbers (cm⁻¹) and correlated with specific functional groups present in the molecule.

-

Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of approximately 1 mg/mL. This is then diluted to an appropriate concentration (typically in the µg/mL range) to ensure the absorbance is within the linear range of the instrument (usually below 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. Methanol is used as the blank.

-

Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified.

Characterization and Logical Workflow

The characterization of this compound follows a logical progression from initial isolation or synthesis to comprehensive structural and biological evaluation.

Biological Activity and Signaling Pathways

While the biological activities of this compound are not as extensively documented as those of chelerythrine, preliminary studies suggest potential anti-inflammatory and anticancer properties. The proposed mechanisms often involve the modulation of key signaling pathways.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of related benzophenanthridine alkaloids, a plausible mechanism of action for this compound involves the inhibition of pro-inflammatory and cell survival pathways.

Conclusion

This technical guide provides a foundational understanding of the structural elucidation and characterization of this compound. The presented data and experimental protocols are essential for researchers and scientists working on the isolation, synthesis, and biological evaluation of this and related benzophenanthridine alkaloids. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

Oxychelerythrine and Its Analogs: An In-depth Technical Guide to Early Pharmacological Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a comprehensive overview of the early pharmacological research on the benzophenanthridine alkaloid Chelerythrine, a compound closely related to Oxychelerythrine and often studied as a representative of this class. The document focuses on its core mechanisms of action, particularly its effects as a protein kinase C inhibitor and its subsequent anti-cancer and anti-inflammatory properties. All quantitative data, experimental protocols, and signaling pathways are detailed to provide a foundational understanding for further research and development.

Core Pharmacological Effect: Protein Kinase C (PKC) Inhibition

One of the earliest and most significant findings regarding Chelerythrine is its role as a potent and specific inhibitor of Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction.

Quantitative Data on PKC Inhibition

Early studies quantified the inhibitory potency of Chelerythrine against PKC, establishing it as a highly effective antagonist.

| Parameter | Value | Target Enzyme | Comments | Source |

| IC₅₀ | 0.66 µM | Protein Kinase C (from rat brain) | Half-maximal inhibition of the kinase. | [1] |

| Kᵢ | 0.7 µM | Protein Kinase C (from rat brain) | Competitive inhibitor with respect to the phosphate acceptor (histone IIIS). | [1] |

| Inhibition Mode | Non-competitive | ATP | Chelerythrine interacts with the catalytic domain of PKC. | [1] |

Experimental Protocol: PKC Activity Assay

The determination of Chelerythrine's inhibitory effect on PKC was typically conducted using a kinase activity assay.

Objective: To measure the inhibitory effect of Chelerythrine on the phosphorylation activity of Protein Kinase C.

Materials:

-

Purified Protein Kinase C (from rat brain or other sources).

-

Substrate: Histone IIIS (a phosphate acceptor).

-

[γ-³²P]ATP (radiolabeled ATP to trace phosphate transfer).

-

Chelerythrine at various concentrations.

-

Phosphatidylserine and diolein (PKC activators).

-

Trichloroacetic acid (TCA).

-

Filter paper discs.

-

Scintillation counter.

Procedure:

-

The reaction mixture is prepared containing the purified PKC enzyme, the substrate (histone IIIS), and activators (phosphatidylserine and diolein) in a suitable buffer.

-

Chelerythrine, dissolved in a vehicle like DMSO, is added to the reaction mixture at a range of final concentrations. A control group with the vehicle alone is included.

-

The phosphorylation reaction is initiated by the addition of [γ-³²P]ATP.

-

The mixture is incubated for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by spotting the mixture onto phosphocellulose filter paper discs and immersing them in cold trichloroacetic acid (TCA). This precipitates the proteins (including the phosphorylated histone) while washing away the unreacted [γ-³²P]ATP.

-

The filter papers are washed multiple times with TCA and then with ethanol to remove any remaining unbound radioactivity.

-

The radioactivity retained on the dried filter papers, which corresponds to the amount of ³²P incorporated into the histone substrate, is measured using a scintillation counter.

-

The percentage of inhibition is calculated for each Chelerythrine concentration relative to the control. The IC₅₀ value is then determined from the dose-response curve.

-

To determine the mechanism of inhibition (e.g., competitive vs. non-competitive), the assay is repeated with varying concentrations of either the substrate (histone) or ATP while keeping the Chelerythrine concentration constant. The data is then analyzed using Lineweaver-Burk plots.[1]

Visualization: Mechanism of PKC Inhibition

The following diagram illustrates the inhibitory action of Chelerythrine on the PKC signaling pathway.

Caption: Chelerythrine inhibits PKC by binding to its catalytic domain and preventing substrate phosphorylation.[1][2]

Anti-Cancer Pharmacological Effects

Chelerythrine demonstrates significant anti-cancer activity across various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[3]

Quantitative Data: Cytotoxic and Pro-Apoptotic Effects

| Cell Line | Cancer Type | Concentration | Effect | Source |

| HEK-293, SW-839 | Renal Cancer | Dose-dependent | Suppressed cell growth. | [4] |

| Caki | Renal Cell Carcinoma | Dose-dependent | Induced G2/M cell cycle arrest and colony formation inhibition. | [5] |

| HepG2 | Hepatocellular Carcinoma | 2.5, 5, 10 µM | Increased intracellular ROS levels by 1.4, 2.3, and 3.8-fold, respectively. | [6] |

| MCF-7 | Breast Adenocarcinoma | 10, 20 µM (48h) | Cytotoxic effect observed. | [7][8] |

| A2780, SKOV3 | Ovarian Cancer | 5, 10, 15 µM | Induced apoptosis and ferroptosis. | [9] |

Experimental Protocols

A. Cell Viability Assay (MTT Assay)

-

Protocol: Cancer cells are seeded in 96-well plates and treated with various concentrations of Chelerythrine for specific durations (e.g., 24, 48 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. The crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured with a spectrophotometer. The percentage of cell viability is calculated relative to untreated control cells.[4][7]

B. Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

-

Protocol: Cells treated with Chelerythrine are harvested and washed. They are then resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes). The stained cells are analyzed by a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[4][10]

C. Cell Cycle Analysis (Flow Cytometry with PI Staining)

-

Protocol: After treatment with Chelerythrine, cells are fixed in cold ethanol. The fixed cells are then treated with RNase A to remove RNA and stained with Propidium Iodide (PI), which intercalates with DNA. The DNA content of the cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their DNA content.[5]

Visualizations: Apoptotic Signaling Pathways

Chelerythrine induces apoptosis through multiple interconnected pathways.

1. ROS-Mediated Endoplasmic Reticulum (ER) Stress Pathway

Caption: Chelerythrine increases ROS, leading to ER stress, which in turn activates ATF4 and inactivates STAT3 to induce apoptosis.[5]

2. Inhibition of the Akt Survival Pathway

Caption: Chelerythrine inhibits the phosphorylation of Akt, leading to downstream effects that promote apoptosis.[4][6]

Anti-Inflammatory Pharmacological Effects

Early research also identified the anti-inflammatory properties of Chelerythrine, linking them to the inhibition of key inflammatory mediators and pathways.

Key Findings in Anti-Inflammatory Research

-

Inhibition of COX-2: Chelerythrine has been shown to act as a specific inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins during inflammation, without significantly affecting COX-1.[11][12]

-

Reduction of Prostaglandin E₂ (PGE₂): The anti-inflammatory action is partly mediated by the inhibition of PGE₂ release and production.[11][12]

-

Analgesic Effects: In animal models, Chelerythrine demonstrated a pronounced inhibition of the acetic acid-induced writhing response, indicating analgesic properties linked to its anti-inflammatory action.[12]

Experimental Protocol: Acetic Acid-Induced Writhing Test (In Vivo)

Objective: To assess the peripheral analgesic and anti-inflammatory activity of Chelerythrine in a mouse model.

Materials:

-

Mice.

-

Chelerythrine at various doses.

-

Vehicle control.

-

Acetic acid solution (e.g., 0.6% in saline).

Procedure:

-

Animals are divided into groups: a control group receiving the vehicle and treatment groups receiving different doses of Chelerythrine, typically administered intraperitoneally or orally.

-

After a set pretreatment time (e.g., 30-60 minutes), a solution of acetic acid is injected intraperitoneally into each mouse.

-

The acetic acid injection induces a characteristic writhing response (a stretching and constriction of the abdomen).

-

Immediately after the injection, each mouse is observed for a defined period (e.g., 15-30 minutes), and the number of writhes is counted.

-

The percentage of inhibition of writhing is calculated for the treated groups compared to the control group, providing a measure of the compound's analgesic and anti-inflammatory efficacy.[12]

Visualization: NF-κB Signaling Inhibition

Chelerythrine's anti-inflammatory effects are also linked to the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression.

References

- 1. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Oxymatrine-induced Human Esophageal Cancer Cell Apoptosis by the Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of chelerythrine, a specific inhibitor of cyclooxygenase-2, on acute inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Oxychelerythrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychelerythrine is a benzophenanthridine alkaloid that has garnered significant interest in the field of oncology for its potential as an anti-cancer agent. These application notes provide detailed protocols for conducting in vitro assays to evaluate the efficacy and elucidate the mechanism of action of this compound. The following sections include methodologies for assessing cytotoxicity, and apoptosis induction, along with insights into its effects on key signaling pathways implicated in cancer progression.

Data Presentation

The following table summarizes the cytotoxic effects of this compound and related compounds on various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Oxyresveratrol | MCF-7 | Breast Cancer | 30.64 ± 4.79 | [1] |

| Oxyresveratrol | HepG2 | Liver Cancer | 104.47 ± 0.82 | [1] |

| Oxyresveratrol | PC-3 | Prostate Cancer | 109.35 ± 9.63 | [1] |

| Oxyresveratrol | A-549 | Lung Cancer | 148.63 ± 4.48 | [1] |

| Chelerythrine | HEK-293 | Renal Cancer | Not specified | [2] |

| Chelerythrine | SW-839 | Renal Cancer | Not specified | [2] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

-